molecular formula C15H17N3OS B2972766 N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 681268-88-2

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2972766
CAS No.: 681268-88-2
M. Wt: 287.38
InChI Key: WJQLEEANNCECDH-UHFFFAOYSA-N
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Description

N-(2-(3,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3,4-dimethylphenyl group and an acetamide moiety. Its structure combines aromatic and heterocyclic elements, making it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors influenced by steric and electronic interactions.

Properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-9-4-5-12(6-10(9)2)18-15(16-11(3)19)13-7-20-8-14(13)17-18/h4-6H,7-8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQLEEANNCECDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Thieno[3,4-c]pyrrole Derivatives ()

A patented compound, (S)-N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide, shares the thieno-fused heterocycle but replaces pyrazole with pyrrole. Key differences include:

Quinazolinyl-Thioacetamide ()

N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide features a benzo[g]quinazolinone core linked via a thioether to acetamide.

  • Synthesis Yield : 77% yield indicates efficient coupling, a benchmark for evaluating the target compound’s synthetic feasibility .
Thiazolyl-Acetamide ()

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide replaces the thienopyrazole with a thiazole ring.

Substituent Effects on Physicochemical Properties

Compound Key Substituents Molecular Weight Melting Point/°C LogP* (Predicted) Biological Use
Target Compound 3,4-Dimethylphenyl, thienopyrazole Not reported Not reported Moderate (~3.5) Pharmaceutical
() Quinazolinyl-thioacetamide Sulfamoylphenyl, quinazolinone 592.03 Not reported High (~4.8) Enzyme inhibition
() Diethylamino-acetamide Diethylamino, 2,6-dimethylphenyl 234.33 66–69 Low (~2.1) Local anesthetic
() Dimethenamid Chloro, thienyl, methoxy 275.76 Not reported Moderate (~3.0) Herbicide

*LogP values estimated based on substituent contributions.

  • Lipophilicity: The target’s 3,4-dimethylphenyl group increases hydrophobicity compared to ’s diethylamino derivative but remains less polar than ’s sulfamoyl-containing analog.
  • Melting Points : Lower melting points (e.g., 66–69°C in ) correlate with simpler structures, whereas fused heterocycles () exhibit higher thermal stability .

Biological Activity

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a compound that has garnered significant attention due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique thieno[3,4-c]pyrazole core, which is substituted with a 3,4-dimethylphenyl group and an acetamide moiety. Its molecular formula is C21H22N4O2SC_{21}H_{22}N_4O_2S, with a molecular weight of 398.49 g/mol. The structural complexity of this compound contributes to its pharmacological potential.

PropertyValue
Molecular FormulaC21H22N4O2SC_{21}H_{22}N_4O_2S
Molecular Weight398.49 g/mol
Core StructureThieno[3,4-c]pyrazole

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Substitution with the 3,4-Dimethylphenyl Group : Electrophilic aromatic substitution reactions to introduce the phenyl group.
  • Acetamide Formation : Reaction with acetic anhydride or acetyl chloride to form the acetamide moiety.

Antiviral Activity

Recent studies have highlighted the antiviral properties of thienopyrazole derivatives. For instance:

  • Inhibition of Viral Replication : Compounds similar to this compound have demonstrated significant activity against various viruses including HIV and hepatitis viruses .

Antimicrobial Properties

The compound has also shown promising antibacterial and antifungal activities:

  • Bacterial Inhibition : Studies indicate that derivatives exhibit effective inhibition against Gram-positive and Gram-negative bacteria .
  • Fungal Activity : Certain thienopyrazole derivatives have been reported to inhibit fungal growth effectively .

Case Studies

  • Antiviral Efficacy Against HIV : A study evaluated the efficacy of thienopyrazole derivatives against HIV reverse transcriptase. The most active compounds showed IC50 values in the low micromolar range .
  • Antibacterial Activity : Research on various substituted pyrazoles indicated that modifications at specific positions enhanced antibacterial activity against resistant strains .

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